

Application Note: Synthesis of Polyurethanes Using 1,3-Propanediol as a Chain Extender

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Compound of Interest

Compound Name: 1,3-Propanediol

Cat. No.: B051772

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane linkages in their molecular backbone. They are synthesized through the polyaddition reaction of di- or polyisocyanates with polyols.[1] The properties of the final polyurethane material are highly dependent on the specific monomers used, including the polyol, isocyanate, and a low-molecular-weight compound known as a chain extender.[1][2] Chain extenders are crucial in creating the "hard segments" of the polymer, which are responsible for properties like hardness, mechanical strength, and thermal stability.[1]

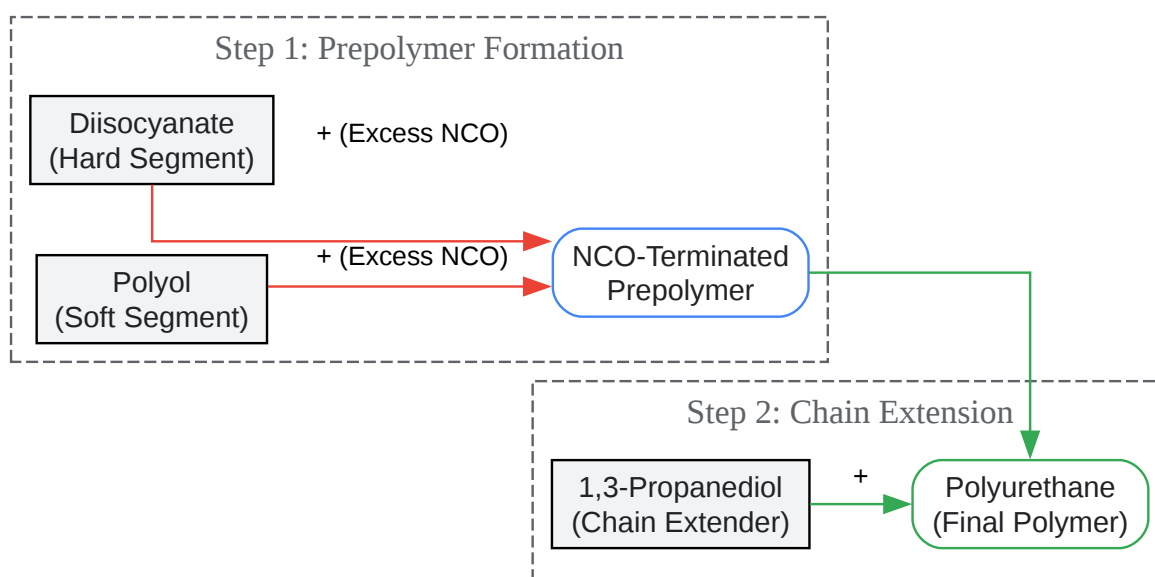
1,3-Propanediol (1,3-PDO), a three-carbon diol, has gained significant attention as a chain extender, particularly its bio-based variant derived from renewable resources like corn glucose.[3][4] The use of bio-based 1,3-PDO offers a sustainable alternative to traditional petrochemical-based extenders, contributing to the development of "green" polymers.[4] This application note provides detailed protocols for the synthesis of polyurethanes using **1,3-propanediol** as a chain extender, summarizes key performance data, and outlines standard characterization techniques.

Synthesis of Polyurethanes: Overview

The synthesis of polyurethanes can be broadly categorized into two main methods: the one-shot method and the two-step prepolymer method.[4][5]

- One-Shot Method: All reactants (polyol, diisocyanate, and chain extender) are mixed simultaneously. This method is often used for its simplicity.
- Two-Step (Prepolymer) Method: This is a more controlled process where the polyol is first reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, the prepolymer is reacted with the chain extender (**1,3-propanediol**) to form the final high-molecular-weight polyurethane.^{[1][3]} This method allows for better control over the polymer structure and morphology.

The fundamental reaction involves the formation of a urethane linkage between the isocyanate group (-NCO) of the diisocyanate and the hydroxyl group (-OH) of the polyol and the chain extender.



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Caption: General reaction scheme for the two-step synthesis of polyurethane.

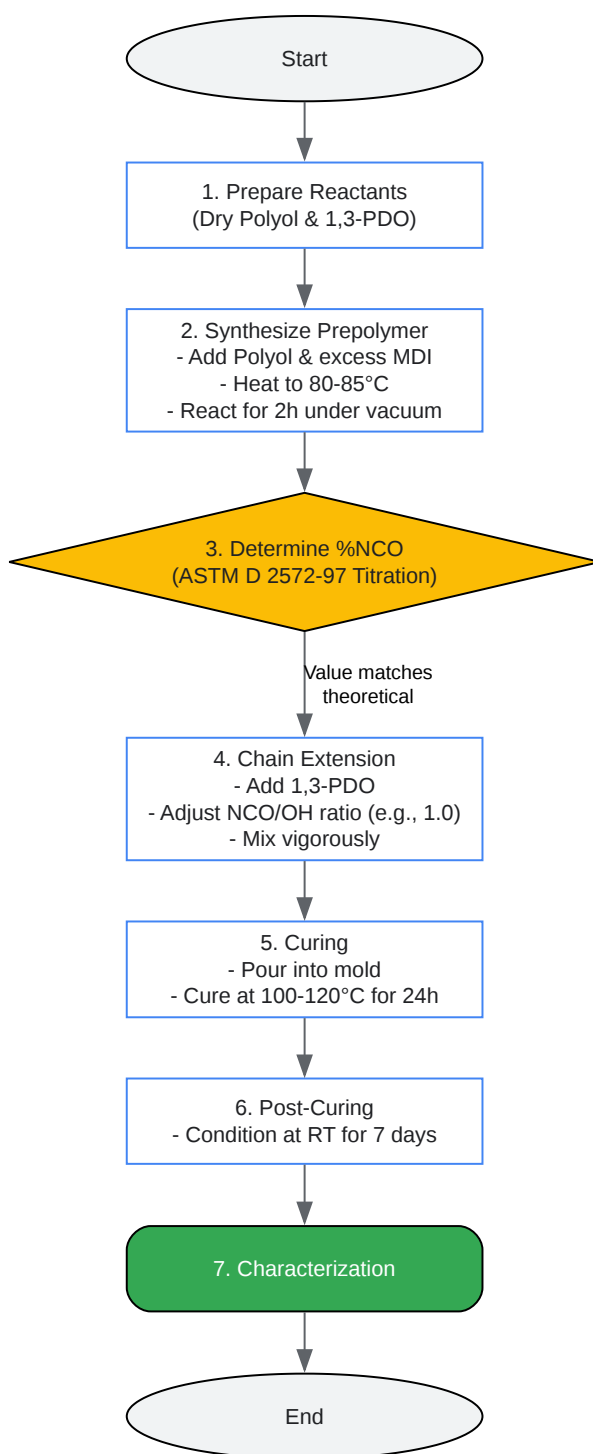
Experimental Protocol: Two-Step Prepolymer Method

This protocol details the synthesis of a poly(ester-urethane) using a polyester polyol, an aromatic diisocyanate, and **1,3-propanediol** as the chain extender. This method is widely adapted for creating thermoplastic polyurethanes.^{[1][3]}

Materials and Reagents

- Polyol: e.g., α,ω -dihydroxy(ethylene-butylene adipate) (POLIOS 55/20) or other suitable polyester/polyether polyol. Must be dried under vacuum before use to remove moisture.
- Diisocyanate: e.g., 4,4'-diphenylmethane diisocyanate (MDI).
- Chain Extender: **1,3-Propanediol** (1,3-PDO), bio-based or petrochemical grade.
- Catalyst (Optional): e.g., Dibutyltin dilaurate (DBTDL).
- Solvent (Optional): e.g., N,N-Dimethylformamide (DMF), anhydrous.

Procedure



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Caption: Experimental workflow for the two-step prepolymer synthesis method.

Step 1: Prepolymer Synthesis

- In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the pre-dried polyol.
- Begin stirring and heat the polyol to the reaction temperature, typically 80-85°C.[1]
- Add the diisocyanate (e.g., MDI) to the flask. The molar ratio of NCO groups (from diisocyanate) to OH groups (from polyol) should be in excess, typically around 2:1, to ensure the prepolymer is NCO-terminated.
- Maintain the reaction at 80-85°C under a nitrogen atmosphere and constant stirring for approximately 2 hours.[1]

Step 2: NCO Content Determination

- After the reaction time, take a sample of the prepolymer to determine the free isocyanate group content (%NCO).
- This is typically done via a standard titration method (e.g., ASTM D 2572-97), where the prepolymer is reacted with an excess of di-n-butylamine, and the unreacted amine is back-titrated with a standard solution of hydrochloric acid.[1][6]
- The experimental %NCO value should be close to the theoretical value calculated based on the initial stoichiometry.

Step 3: Chain Extension

- Based on the determined %NCO of the prepolymer, calculate the required amount of **1,3-propanediol** needed for the chain extension step.
- The molar ratio of remaining NCO groups in the prepolymer to the OH groups from the **1,3-propanediol** is a critical parameter that influences the final polymer properties. Common ratios are 0.95, 1.0, and 1.05.[3]
- Add the calculated amount of **1,3-propanediol** to the prepolymer. If a catalyst is used, it can be added at this stage.

- Stir the mixture vigorously for a short period (e.g., 30-60 seconds) until a homogeneous mixture is achieved.

Step 4: Curing and Post-Curing

- Pour the reactive mixture into a pre-heated mold (e.g., Teflon-coated pan).
- Cure the material in an oven at a temperature of 100-120°C for up to 24 hours.^[5]
- After demolding, the polyurethane sheets should be conditioned at room temperature for at least 7 days before characterization to ensure the completion of the reaction.

Data Presentation: Properties of 1,3-PDO Extended Polyurethanes

The choice of chain extender significantly impacts the mechanical and thermal properties of the final polyurethane. **1,3-Propanediol**, having an odd number of carbon atoms, can influence the packing of hard segments differently than even-carbon diols like 1,4-butanediol (BDO).

Table 1: Mechanical Properties

This table summarizes the mechanical properties of different polyurethane systems synthesized using 1,3-PDO and other chain extenders.

Polyol Type	Diisocyanate	Chain Extender	Tensile Strength (MPa)	Elongation at Break (%)	Shore Hardness	Source
Polycaprolactone diol	Hexamethylene diisocyanate	1,3-Propanediol bis(4-aminobenzoate)	65	-	-	[7]
Bio-poly(1,3-propylene succinate)	MDI	1,4-Butanediol	64.13	-	90A	[5]
Poly(ethylene-butylene adipate)	MDI	Bio-1,3-Propanediol	26.1	580	85A	[3]
Poly(ethylene-butylene adipate)	MDI	Petro-1,3-Propanediol	25.8	560	85A	[3]
Poly(ethylene-butylene adipate)	MDI	1,4-Butanediol	32.5	550	88A	[3]

Note: Properties are highly dependent on the specific formulation, including the NCO/OH ratio and hard segment content.

Table 2: Thermal Properties

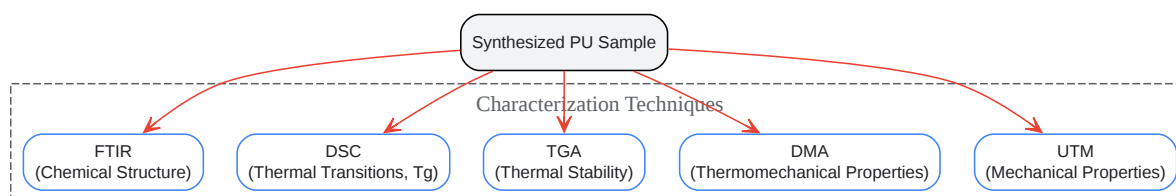
Thermal properties such as glass transition temperature (T_g) and decomposition temperature (T_d) are critical for defining the service temperature range of the material.

Polyol Type	Diisocyanate	Chain Extender	Tg (°C)	Td, 5% (°C)	Source
Bio-poly(1,3-propylene succinate)	MDI	1,4-Butanediol	-46.7 to -31.3	> 310	[5]
Poly(ester)	MDI	Bio-1,3-Propanediol	-	~298	[3]
Poly(ester)	MDI	1,4-Butanediol	-	~305	[3]

Td, 5% refers to the temperature at which 5% weight loss occurs.

Characterization of Synthesized Polyurethanes

A comprehensive characterization is essential to confirm the chemical structure and evaluate the physical properties of the synthesized polyurethanes.



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Caption: Standard workflow for the characterization of polyurethane materials.

- Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the prepared polyurethanes. Key indicators include the disappearance of the NCO peak ($\sim 2270\text{ cm}^{-1}$) and the appearance of the N-H ($\sim 3300\text{ cm}^{-1}$) and C=O ($\sim 1700\text{ cm}^{-1}$) stretching vibrations of the urethane group.[3][7]
- Differential Scanning Calorimetry (DSC): Determines thermal transitions, such as the glass transition temperature (Tg) of the soft and hard segments, and melting temperatures (Tm) if crystalline domains are present.[2][7]

- Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.[1][8]
- Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material as a function of temperature, offering another method to determine Tg.[7]
- Universal Testing Machine (UTM): Measures the key mechanical properties, including tensile strength, elongation at break, and Young's modulus.[8]

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